The compound is synthesized through various chemical pathways and has been studied for its pharmacological properties. It belongs to the broader category of pyridine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. The classification of this compound can be summarized as follows:
The synthesis of 2-phenoxy-N-(pyridin-4-yl)acetamide can be approached through several methods, primarily involving the coupling of phenol derivatives with pyridine-based amines. A common method includes:
This method yields 2-phenoxy-N-(pyridin-4-yl)acetamide with moderate to high purity and yield percentages.
The molecular structure of 2-phenoxy-N-(pyridin-4-yl)acetamide features distinct functional groups that contribute to its chemical properties:
The compound exhibits polar characteristics due to the presence of nitrogen in the pyridine ring and oxygen in the phenoxy group, influencing its solubility in various solvents.
2-Phenoxy-N-(pyridin-4-yl)acetamide can participate in several chemical reactions typical for amides and phenolic compounds:
These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing analogs.
The mechanism of action for 2-phenoxy-N-(pyridin-4-yl)acetamide is primarily explored in the context of its biological applications. Studies suggest that it may exert its effects by:
Quantitative structure–activity relationship (QSAR) models suggest that modifications to the substituents on the pyridine or phenoxy groups could enhance binding affinity and specificity towards targets involved in cancer proliferation.
The physical and chemical properties of 2-phenoxy-N-(pyridin-4-yl)acetamide are crucial for understanding its behavior in biological systems:
The applications of 2-phenoxy-N-(pyridin-4-yl)acetamide extend into various fields, particularly medicinal chemistry:
The BBB comprises endothelial cells with tight junctions, efflux transporters (e.g., P-glycoprotein), and enzymatic barriers that collectively exclude most therapeutics [3] [8]. Key physicochemical determinants for CNS penetration include:
Computational algorithms like CNS-MPO (CNS Multiparameter Optimization) and BBB_SCORE quantify penetration probability, with scores ≥4 indicating high BBB permeability [2] [4]. TMZ exemplifies this balance (ClogP = -0.7, TPSA = 61 Ų, MW = 194 Da), whereas vascular endothelial growth factor inhibitors (e.g., sorafenib, sunitinib) fail clinically due to P-glycoprotein efflux despite antitumor efficacy in vitro [7].
Table 1: Physicochemical Drivers of BBB Penetration
Parameter | Ideal Range | TMZ | Sorafenib |
---|---|---|---|
ClogP | 1–3.5 | -0.7 | 5.2 |
TPSA (Ų) | <70 | 61 | 110 |
HBD | ≤3 | 1 | 3 |
MW (Da) | <450 | 194 | 465 |
BBB_SCORE | ≥4 | 4.2 | 2.1 |
CNS-MPO | ≥4 | 4.5 | 1.5 |
Fenofibrate, a peroxisome proliferator-activated receptor-alpha (PPARα) agonist, demonstrated anti-glioblastoma activity in vitro but suffers from rapid esterase-mediated hydrolysis to inactive fenofibric acid (FFA) and negligible BBB penetration [2] [4]. PP1, the first-generation BPA derivative, retained mitochondrial toxicity but showed marginal efficacy in intracranial models due to subtherapeutic brain concentrations. Strategic modifications focused on:
This yielded 2-phenoxy-N-(pyridin-4-yl)acetamide (CAS: 331434-52-7; ChemSpider ID: 712453), a simplified BPA variant with a pyridin-4-ylmethyl moiety directly linked to the acetamide carbonyl [6] [10]. Its molecular formula (C₁₃H₁₂N₂O₂; MW: 228.25 g/mol) and SMILES notation (O=C(COC1=CC=CC=C1)NC2=CC=NC=C2) reflect this optimization [1] [10].
Table 2: Evolution of BPA Derivatives
Compound | Structure | ClogP | -logS | BBB_SCORE | CNS-MPO | Glioblastoma IC₅₀ (µM) |
---|---|---|---|---|---|---|
Fenofibrate | Ethyl ester | 5.8 | 5.2 | 2.1 | 1.8 | >50 |
PP1 | Benzamide | 4.1 | 4.8 | 3.7 | 3.2 | 1.8 |
Target Compound | Pyridin-4-ylacetamide | 2.3 | 4.1 | 4.5 | 4.2 | 0.59–1.17* |
*Predicted based on structural analogs [2] [4]
Pyridine’s dominance in CNS pharmacology arises from its balanced electronic properties and hydrogen-bonding capacity. Among FDA-approved drugs (2014–2023), 20% target CNS disorders, attributable to pyridine’s:
Quantum mechanical analyses reveal pyridine’s higher electron affinity (LUMO = -0.92 eV vs. -1.07 eV for benzene) and lower chemical hardness (η = 4.21 eV vs. 5.03 eV), promoting favorable interactions with biomolecular targets [9]. In BPA scaffolds, pyridine variants demonstrated superior CNS-MPO scores (≥4) and BBB_SCORES (4–5) compared to phenyl analogs, validating their privileged status [2] [4] [9].
2-Phenoxy-N-(pyridin-4-yl)acetamide occupies a strategic position in glioblastoma chemical space, evidenced by computational profiling and structural analog data:
Table 3: Target Compound vs. Glioblastoma Therapeutic Benchmarks
Parameter | Target Compound | TMZ | Pyridine-BPA (HR68) | CNS Drug Threshold |
---|---|---|---|---|
ClogP | 2.3 | -0.7 | 2.1 | 1–3.5 |
TPSA (Ų) | 48 | 61 | 49 | <70 |
MW (Da) | 228 | 194 | 352 | <450 |
HBD | 1 | 1 | 1 | ≤3 |
BBB_SCORE | 4.5* | 4.2 | 4.8 | ≥4 |
CNS-MPO | 4.2* | 4.5 | 5.1 | ≥4 |
Predicted IC₅₀ (µM) | 0.59–1.17* | 250 | 1.17 | <10 |
*Computational prediction based on structural analogs [2] [4] [8]
The compound’s design aligns with Type II BPA-pyridine variants, where the pyridine moiety connects via a methylene linker, optimizing both solubility and target engagement [4]. Its low cardiotoxicity risk (predicted hERG IC₅₀ > 10 µM) further supports therapeutic viability [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1